N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide is a useful research compound. Its molecular formula is C15H21N5O and its molecular weight is 287.367. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has revealed the potential antitumor properties of compounds related to "N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide". For example, a dideazatetrahydrofolate analogue, which shares structural similarities, has been identified as an inhibitor of thymidylate synthase with significant antitumor activities, making it a promising candidate for clinical evaluation (Taylor et al., 1992).
Synthesis and Biological Evaluation
The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been a focus, indicating the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).
DNA-Binding Properties
Pyrrole-imidazole polyamides, which are structurally related, demonstrate specific DNA sequence binding capabilities. These chemicals can bind to DNA sequences in vitro and in mammalian cells, showing potential for gene expression regulation (Liu & Kodadek, 2009).
Gene Silencing
Pyrrole-imidazole polyamides targeted to specific DNA regions have been investigated for their potential to silence gene expression, demonstrating the capability of small synthetic molecules to control gene expression at the transcription level (Matsuda et al., 2011).
Antimicrobial Activity
Synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has shown antimicrobial properties. These findings highlight the potential of pyrimidine derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Mechanism of Action
Target of action
The compound contains a pyrrole and a pyrimidine ring. Pyrrole is a basic heterocyclic organic compound that consists of a five-membered ring with alternating double bonds. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Compounds containing these structures often interact with various biological targets, including enzymes, receptors, and DNA/RNA .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, many pyrrole-containing compounds are known to interact with DNA, often intercalating between base pairs, which can disrupt DNA replication and transcription .
Biochemical pathways
The affected pathways would depend on the specific biological target and the mode of action of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For instance, the presence of certain functional groups can affect the compound’s solubility, which can influence its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more stable and effective at specific pH levels .
Safety and Hazards
Future Directions
The future directions in the study of these compounds often involve further exploration of their potential biological activities and therapeutic applications. For instance, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h4-5,8-11H,6-7H2,1-3H3,(H,17,21)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHADWUQZFJSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.